molecular formula C7H8FNS B13411878 2-(Aminomethyl)-5-fluorobenzene-1-thiol CAS No. 717092-78-9

2-(Aminomethyl)-5-fluorobenzene-1-thiol

Katalognummer: B13411878
CAS-Nummer: 717092-78-9
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: NPCODDYTBZZKTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-5-fluorobenzene-1-thiol is an organic compound characterized by the presence of an aminomethyl group, a fluorine atom, and a thiol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluorobenzene-1-thiol typically involves multi-step organic reactionsThe fluorine atom is usually introduced through halogenation reactions using fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminomethyl)-5-fluorobenzene-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-5-fluorobenzene-1-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-5-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the aminomethyl group and the fluorine atom in 2-(Aminomethyl)-5-fluorobenzene-1-thiol imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

717092-78-9

Molekularformel

C7H8FNS

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-(aminomethyl)-5-fluorobenzenethiol

InChI

InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2

InChI-Schlüssel

NPCODDYTBZZKTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)S)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.